
2(3H)-Furanone, dihydro-5-methyl-5-(4-methylphenyl)-, (5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanona, dihidro-5-metil-5-(4-metilfenil)-, (5S)- es un compuesto químico que pertenece a la clase de las furanonas. Las furanonas son compuestos orgánicos heterocíclicos que contienen un anillo de furano con un grupo cetona. Este compuesto en particular se caracteriza por su estructura dihidro, lo que significa que tiene dos átomos de hidrógeno adicionales en comparación con la estructura de la furanona madre. La presencia de un grupo metilo y un grupo 4-metilfenil distingue aún más este compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2(3H)-Furanona, dihidro-5-metil-5-(4-metilfenil)-, (5S)- se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclización de precursores apropiados en condiciones ácidas o básicas. Por ejemplo, la reacción de ácido 4-metilfenilacético con anhídrido acético en presencia de un catalizador puede conducir a la formación de la furanona deseada.
Métodos de producción industrial
La producción industrial de este compuesto normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2(3H)-Furanona, dihidro-5-metil-5-(4-metilfenil)-, (5S)- se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir la furanona en sus alcoholes correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan comúnmente.
Sustitución: Se utilizan reactivos como los halógenos (por ejemplo, cloro, bromo) o los nucleófilos (por ejemplo, aminas, tioles) en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
2(3H)-Furanona, dihidro-5-metil-5-(4-metilfenil)-, (5S)- tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Se está llevando a cabo la investigación para explorar sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de fragancias, sabores y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de 2(3H)-Furanona, dihidro-5-metil-5-(4-metilfenil)-, (5S)- implica su interacción con objetivos y vías moleculares específicos. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, sus propiedades antioxidantes pueden atribuirse a su capacidad para eliminar los radicales libres e inhibir el estrés oxidativo.
Comparación Con Compuestos Similares
Compuestos similares
2(3H)-Furanona, dihidro-5-metil-5-fenil-: Estructura similar pero carece del grupo 4-metil en el anillo fenilo.
2(3H)-Furanona, dihidro-5-metil-5-(4-clorofenil)-: Estructura similar pero tiene un átomo de cloro en lugar de un grupo metil en el anillo fenilo.
Singularidad
La presencia del grupo 4-metilfenil en 2(3H)-Furanona, dihidro-5-metil-5-(4-metilfenil)-, (5S)- confiere propiedades químicas y físicas únicas, como una reactividad alterada y una posible actividad biológica, que la distinguen de otros compuestos similares.
Propiedades
Número CAS |
194782-33-7 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(5S)-5-methyl-5-(4-methylphenyl)oxolan-2-one |
InChI |
InChI=1S/C12H14O2/c1-9-3-5-10(6-4-9)12(2)8-7-11(13)14-12/h3-6H,7-8H2,1-2H3/t12-/m0/s1 |
Clave InChI |
SXSKLDSQMFZPAR-LBPRGKRZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@]2(CCC(=O)O2)C |
SMILES canónico |
CC1=CC=C(C=C1)C2(CCC(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


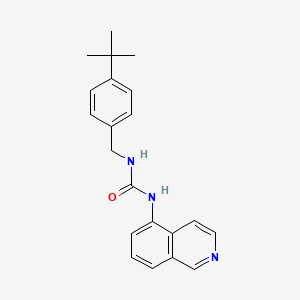
![Acetamide,N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583601.png)

![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12583606.png)
![4-[3-(3-aminopropyl)-2-oxobenzimidazol-1-yl]-N-benzhydrylpiperidine-1-carbothioamide](/img/structure/B12583609.png)
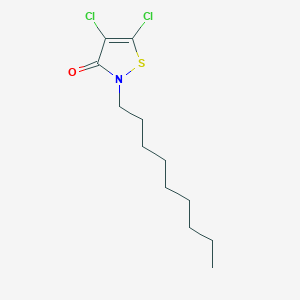
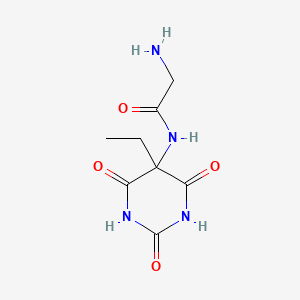


![6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12583646.png)
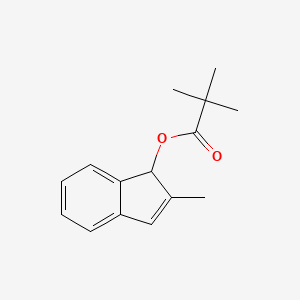
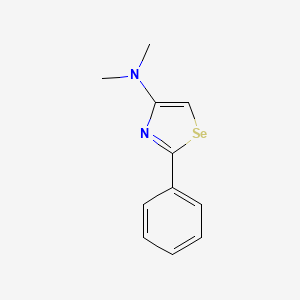
![2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene](/img/structure/B12583663.png)
![1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12583681.png)
